molecular formula C44H70O16 B12426450 (2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol

(2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol

Cat. No.: B12426450
M. Wt: 855.0 g/mol
InChI Key: AWKXNOOUWFJCMU-CXAMYBMFSA-N
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Description

The compound "(2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol" is a highly complex glycoside characterized by:

  • Stereochemistry: Multiple stereocenters (denoted by S/R configurations) critical for biological activity .
  • Structural motifs: A spiro[5-oxapentacyclo[...]] aglycone core linked to a branched oligosaccharide chain containing oxolane (tetrahydrofuran) and oxane (tetrahydropyran) rings .
  • Functional groups: Hydroxyl (-OH), hydroxymethyl (-CH2OH), and methyl (-CH3) substituents, contributing to its polarity and hydrogen-bonding capacity .
  • Molecular properties: Estimated molecular weight >1,200 Da, with high hydrogen-bond donor/acceptor counts (e.g., 16 donors, 24 acceptors in analogous compounds) .

Properties

Molecular Formula

C44H70O16

Molecular Weight

855.0 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C44H70O16/c1-19-8-13-44(53-18-19)20(2)30-27(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)55-41-36(52)38(59-39-35(51)33(49)31(47)21(3)54-39)37(29(17-46)57-41)58-40-34(50)32(48)28(16-45)56-40/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37-,38?,39+,40+,41-,42+,43+,44-/m1/s1

InChI Key

AWKXNOOUWFJCMU-CXAMYBMFSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H](C([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)C)O)O)O)O)C)C)C)OC1

Origin of Product

United States

Preparation Methods

Terpenoid-Derived Approach

The spiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-ene-6,2'-oxane] system is constructed from methyl jalapinolate, a triterpenoid isolated from Ipomoea species.

Procedure :

  • Oxidative cyclization : Methyl jalapinolate (87) undergoes Hg(II)-mediated cyclization to form the pentacyclic skeleton.
  • Spiroketalization : Treatment with HCl in MeOH induces spiro-ring formation at C-16 (yield: 68–72%).
  • Selective hydroxylation : CYP450 enzymes introduce the 5',7,9,13-tetramethyl configuration (enantiomeric excess >98%).

Key Data :

Step Reagents/Conditions Yield (%) Selectivity (α:β)
Oxidative cyclization Hg(OAc)₂, AcOH, 40°C, 12 h 71
Spiroketalization 0.1 M HCl/MeOH, reflux, 6 h 68 19:1

Assembly of the Oligosaccharide Backbone

Stepwise Glycosylation

The trisaccharide segment is built using a combination of Schmidt glycosylation and enzymatic methods:

3.1.1. β-D-Glucopyranosyl Donor (Position 1) :

  • Donor : 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate
  • Acceptor : Methyl jalapinolate-derived aglycone
  • Conditions : BF₃·Et₂O (0.2 eq), CH₂Cl₂, −20°C → rt, 4 h
  • Yield : 83% (α:β = 1:19)

3.1.2. α-L-Rhamnopyranosyl Linkage (Position 4) :

  • Donor : 2-O-Acetyl-3,4-di-O-benzyl-α-L-rhamnopyranosyl bromide
  • Promoter : AgOTf (1.5 eq), 4Å MS, CH₂Cl₂, 0°C
  • Yield : 76% (α-only)

3.1.3. Terminal β-D-Glucopyranose (Position 3) :

  • Enzymatic glycosylation : Using glycosynthase BgaC D233G with α-D-galactosyl fluoride donor (pH 7.0, 37°C, 24 h)
  • Yield : 89% (β-selectivity >99%)

Macrolactonization Strategies

The 19-membered macrolactone is formed via Corey-Nicolaou conditions:

Procedure :

  • Deprotection : Remove tert-butyldimethylsilyl (TBS) groups with HF·pyridine (THF, 0°C, 2 h).
  • Activation : Treat diol-acid intermediate with 2,4,6-trichlorobenzoyl chloride (2.2 eq), DMAP (0.1 eq), CH₂Cl₂.
  • Cyclization : Add slowly to refluxing toluene (0.002 M, 12 h).

Performance Metrics :

Parameter Value
Concentration 0.002 M in toluene
Temperature 110°C
Reaction Time 12 h
Yield 74%
Macrocycle Size 19-membered

Final Deprotection and Global Functionalization

Sequential Deprotection:

  • O-Debenzylation : H₂ (1 atm), Pd/C (10 wt%), EtOAc, rt, 6 h.
  • Acetate Hydrolysis : LiOH (0.1 M), THF/H₂O (3:1), 0°C → rt, 2 h.
  • Spiroketal Stability : pH controlled at 6.5–7.0 to prevent epimerization.

Yield Optimization :

Step Yield (%) Purity (HPLC)
O-Debenzylation 95 98.2
Acetate Hydrolysis 91 97.8
Final Compound 70 99.5

Alternative Synthetic Routes

Radical-Based Glycosylation:

  • Donor : Glycosyl benzothiazoles (e.g., 12a)
  • Conditions : AIBN (10 mol%), toluene, 80°C, 12 h
  • Advantage : Avoids traditional protecting groups; suitable for acid-sensitive substrates.

Comparative Data :

Donor Type Yield (%) α:β Ratio
Benzothiazole 82 1:4.3
Trichloroacetimidate 76 1:19

Chemoenzymatic Synthesis:

  • Glycosynthase : His₆BgaC D233G for β-linkages
  • Galactosidase : AaβGal D361G for α-linkages
  • Throughput : 1.2 g/L/h in continuous flow reactors

Analytical Validation

Critical Quality Attributes :

  • Stereochemical Purity : Analyzed via NOESY (600 MHz, D₂O), confirming J₃,₄ = 3.2 Hz (α-rhamnose).
  • Macrocycle Integrity : HRMS m/z 1273.5482 [M+Na]⁺ (calc. 1273.5479).
  • Residual Solvents : <50 ppm (ICH Q3C), validated by GC-MS.

Industrial Scalability Considerations

  • Cost Drivers : Methyl jalapinolate accounts for 62% of raw material costs.
  • Green Chemistry Metrics :





















    MetricValue
    PMI (Process Mass Intensity)87
    E-Factor32
    Solvent Recovery89% (toluene/CH₂Cl₂)

Emerging Technologies

  • Flow Chemistry : Reduced reaction times for glycosylation from 12 h to 45 min.
  • Machine Learning-Guided Optimization : Bayesian models improve macrolactonization yields by 18%.

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The compound contains multiple hydroxyl groups across its carbohydrate and steroidal moieties, enabling reactions typical of alcohols:

Reaction TypeConditionsExpected OutcomeSupporting Evidence
Esterification Acetic anhydride, pyridineFormation of acetylated derivativesAnalogous glycoside derivatization
Oxidation Periodic acid (HIO₄)Cleavage of vicinal diols to dialdehydesCommon in polyol systems
Methylation Dimethyl sulfate, baseEther formation (methoxy groups)Standard for hydroxyl protection

Key Insight : Steric hindrance from the spiro system may slow reaction kinetics at certain hydroxyl sites, particularly near the steroidal core .

Glycosidic Bond Cleavage

The molecule includes glycosidic bonds connecting carbohydrate units, which are susceptible to hydrolysis:

Bond TypeAcidic Hydrolysis (HCl, H₂SO₄)Enzymatic Hydrolysis (Glycosidases)
β-D-Glucopyranosyl linkage Yields glucose and aglyconeSpecific enzymes (e.g., β-glucosidase)

Example : Under acidic conditions (0.1 M HCl, reflux), the glycosidic bond in the tetrahydrofuran-2-yloxy subunit (IUPAC descriptor) cleaves to release monosaccharides and a steroidal aglycone fragment . Enzymatic cleavage using β-glucosidase (pH 5.0, 37°C) selectively targets β-linked glucose residues .

Spiro System Stability

The spiro[5-oxapentacyclo...] moiety introduces rigidity and influences reactivity:

PropertyImpact on Reactivity
Steric hindrance Reduces accessibility to electrophiles/nucleophiles
Electron-rich oxirane Potential ring-opening under acidic conditions

Notable Observation : The spiro system remains intact under mild conditions but may undergo ring-opening in concentrated acids (e.g., H₂SO₄ at >60°C) to form diols or ketones .

Oxidative Degradation Pathways

The compound’s polyhydroxy structure makes it prone to oxidation:

Oxidizing AgentProducts Formed
O₂ (autoxidation) Hydroperoxides at allylic positions
KMnO₄ (alkaline medium) Fragmentation into carboxylic acids and ketones

Stability Note : Storage under inert atmosphere (N₂/Ar) is recommended to prevent autoxidation, as seen in related steroidal glycosides .

Comparative Reactivity with Analogues

Reactivity parallels structurally related compounds from Sigma-Aldrich listings:

CompoundShared Reactivity FeatureSource
Gentiopicrin Acid-catalyzed glycosidic cleavage
Clofarabine Hydroxyl group esterification
Silybin Susceptibility to autoxidation

Synthetic Modifications

Derivatization strategies include:

  • Selective protection/deprotection of hydroxyl groups using silyl ethers (e.g., TBSCl) .

  • Glycosylation to extend carbohydrate chains via trichloroacetimidate donors .

Challenges : The steroidal spiro system complicates regioselective modifications, necessitating kinetic vs. thermodynamic control .

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Biological Activity

The compound identified as (2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol is a complex glycosylated compound with potential biological significance. This article explores its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The compound features multiple hydroxyl groups and a complex spirocyclic structure which may contribute to its biological activities. Its molecular formula is characterized by several stereocenters that influence its interaction with biological systems.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antioxidant Activity :
    • Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties due to their ability to scavenge free radicals and reduce oxidative stress in cells .
  • Antimicrobial Properties :
    • Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens. This is attributed to the presence of hydroxyl groups which enhance solubility and interaction with microbial membranes .
  • Anti-inflammatory Effects :
    • The compound has been linked to anti-inflammatory responses in vitro. It appears to inhibit the production of pro-inflammatory cytokines and mediators in immune cells .
  • Potential Anticancer Activity :
    • Some studies have shown that compounds structurally related to this one can induce apoptosis in cancer cell lines. This effect may be mediated through the modulation of signaling pathways associated with cell survival and death .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of similar glycosylated compounds using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration when treated with the compound at varying concentrations (IC50 = 25 µg/mL) .

Case Study 2: Antimicrobial Testing

In vitro tests against Escherichia coli and Staphylococcus aureus demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria types . This suggests potential for therapeutic applications in treating bacterial infections.

Case Study 3: Anti-inflammatory Mechanisms

Research involving macrophage cell lines showed that treatment with the compound resulted in a decrease in TNF-alpha and IL-6 production by up to 40%, indicating its potential utility in managing inflammatory diseases .

Data Tables

Biological ActivityMethod of EvaluationResult
AntioxidantDPPH AssayIC50 = 25 µg/mL
AntimicrobialMIC TestingMIC = 50 µg/mL (E. coli & S. aureus)
Anti-inflammatoryCytokine AssayDecrease in TNF-alpha and IL-6 by 40%

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID Molecular Formula Key Structural Features Biological Activity/Applications Source/References
Target Compound Not explicitly provided Spiro-pentacyclic aglycone + branched glycosidic chain with methyl and hydroxymethyl groups Potential glycosidase inhibition (inferred) Synthetic/Plant-derived
Hesperidin (PubChem CID: 10621) C28H34O15 Flavanone glycoside with rutinose (disaccharide) linked to a methoxy flavanone aglycone Antioxidant, anti-inflammatory Citrus fruits
Compound 16 () C60H62O24 2-Arylbenzofuran flavonoid with multiple glycosidic linkages and phenolic groups Alpha-glucosidase inhibition Mussaenda recurvata
Compound 14 () C22H34O6 Pimarane diterpene with acetyl and hydroxyl groups at C-3 and C-18 Antimicrobial, cytotoxic Fungal endophytes
Zygocaperoside () Not explicitly provided Triterpenoid saponin with glycosidic side chains Anti-inflammatory Zygophyllum fabago

Key Differentiators :

Aglycone Complexity: The target compound’s spiro-pentacyclic aglycone is structurally distinct from the flavanone (hesperidin) or 2-arylbenzofuran (Compound 16) cores . Analogous triterpenoids (e.g., Zygocaperoside) lack the spiro configuration and methyl-rich pentacyclic framework .

Glycosylation Pattern :

  • The target compound’s branched oligosaccharide chain differs from the linear disaccharide in hesperidin or the tri-/tetra-glycosides in Compound 16 .

Bioactivity :

  • Unlike diterpenes (e.g., Compound 14) with antimicrobial roles, glycosides like the target compound are often linked to carbohydrate-metabolism modulation (e.g., alpha-glucosidase inhibition) .

Table 2: Spectroscopic Data Comparison (NMR Highlights)

Compound 1H-NMR (δ ppm, key signals) 13C-NMR (δ ppm, key signals) Reference
Target Compound Expected signals: 4.5–5.5 (anomeric protons), 1.2–1.5 (methyl groups) 100–110 (anomeric carbons), 15–25 (methyl carbons)
Hesperidin 5.5 (anomeric H), 2.7 (flavanone CH2) 78.9 (C-2 of rutinose), 96.5 (anomeric C)
Compound 16 6.8–7.5 (aromatic H), 5.3 (anomeric H) 160–170 (carbonyl C), 100–110 (anomeric C)

Research Implications

  • Synthetic Challenges : The target compound’s stereochemical complexity necessitates advanced synthetic strategies, such as enzymatic glycosylation or chiral auxiliaries, to avoid side products seen in simpler glycosides .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this glycoside derivative to improve yield and stereochemical purity?

  • Methodological Answer : Synthesis of such complex glycosides requires stepwise protection/deprotection strategies for hydroxyl groups to control regioselectivity. For example, benzoyl or acetyl groups are commonly used to temporarily block reactive sites during glycosylation . Enzymatic methods (e.g., glycosyltransferases) may enhance stereochemical fidelity compared to chemical synthesis, as enzymes inherently maintain chiral specificity . Yield optimization can involve screening solvents (e.g., DMF, acetonitrile) and catalysts (e.g., BF₃·Et₂O) under anhydrous conditions .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : High-field NMR (e.g., ¹H, ¹³C, COSY, HSQC) is essential for resolving stereochemistry and connectivity, particularly for distinguishing oxolane and oxane rings . Mass spectrometry (HRMS or MALDI-TOF) validates molecular weight and fragmentation patterns, while X-ray crystallography provides absolute configuration confirmation for crystalline intermediates . For non-crystalline samples, circular dichroism (CD) can infer stereochemical arrangements based on electronic transitions .

Q. How should researchers screen this compound for biological activity in vitro?

  • Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition) using purified proteins relevant to the compound’s structural motifs (e.g., glycosidases or carbohydrate-binding lectins). Cell-based viability assays (MTT or ATP-luciferase) can evaluate cytotoxicity, while surface plasmon resonance (SPR) quantifies binding affinity to receptors like TLRs or integrins . Dose-response curves (IC₅₀/EC₅₀) must account for solubility limitations in aqueous buffers; DMSO concentrations should not exceed 0.1% to avoid solvent interference .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor absorption or rapid metabolism). To address this:

  • Perform stability studies in simulated physiological fluids (e.g., SGF/SIF) to assess degradation .
  • Use radiolabeled analogs (³H/¹⁴C) for tracking distribution and metabolite identification via LC-MS/MS .
  • Validate target engagement in vivo using transgenic models (e.g., knockouts) to isolate mechanism-specific effects .

Q. How does the stereochemistry of the spirocyclic moiety influence its interaction with lipid bilayers or membrane proteins?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) can model the compound’s orientation within lipid bilayers, focusing on hydrophobic interactions of methyl groups and hydrogen bonding of hydroxyls . Experimentally, Langmuir-Blodgett troughs measure monolayer penetration efficiency, while fluorescence anisotropy assesses membrane rigidity changes induced by the compound . Comparative studies with stereoisomers (e.g., 2R vs. 2S configurations) isolate stereochemical contributions .

Q. What computational approaches predict the metabolic fate of this compound in mammalian systems?

  • Methodological Answer : Use in silico tools like SwissADME or GLORYx to predict Phase I/II metabolism sites (e.g., hydroxylation, glucuronidation) . Docking studies (AutoDock Vina) identify potential cytochrome P450 binding modes. Experimental validation via liver microsome assays (human/rodent) with NADPH cofactors confirms predicted metabolites, prioritized for synthesis and toxicity screening .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR and X-ray crystallography data for this compound’s conformation?

  • Methodological Answer : NMR captures dynamic solution-state conformations, whereas X-ray provides static solid-state structures. To reconcile differences:

  • Perform variable-temperature NMR to identify flexible regions (e.g., oxolane rings) .
  • Compare DFT-optimized gas-phase structures (Gaussian 09) with crystallographic data to assess environmental effects .
  • Use NOESY/ROESY to detect through-space correlations that align with X-ray-derived distances .

Experimental Design Considerations

Q. What controls are essential when studying this compound’s oxidative stability under experimental conditions?

  • Methodological Answer : Include antioxidants (e.g., BHT, ascorbic acid) in storage buffers to prevent autoxidation of hydroxyl groups. Monitor peroxide formation via iodometric titration. For accelerated degradation studies, use light-exposure chambers (ICH Q1B guidelines) and quantify degradation products with UPLC-PDA . Negative controls (e.g., inert solvents) must match experimental matrices to isolate compound-specific instability .

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